REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]1([CH2:16][CH2:17]O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:1]([O:9][CH2:17][CH2:16][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
671.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
806.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
The rate of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The system was heated gently
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The air was removed with three cycles of evacuation/nitrogen
|
Type
|
TEMPERATURE
|
Details
|
was increased to ca. 200 rpm
|
Type
|
CUSTOM
|
Details
|
the nitrogen sparge
|
Type
|
TEMPERATURE
|
Details
|
After a 1-h hold, the temperature was increased to 190° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased to 210° C.
|
Type
|
CUSTOM
|
Details
|
the nitrogen sparge
|
Type
|
TEMPERATURE
|
Details
|
was increased to 0.5 scfh
|
Type
|
TEMPERATURE
|
Details
|
After a 1-h hold, the temperature was further increased to 220° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
from which 94.4 g of water (theor. 99.1 g) was separated as the top layer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ALIQUOT
|
Details
|
sampled for analysis
|
Type
|
CUSTOM
|
Details
|
The excess 2-phenylethyl alcohol (5.5% by GLC) was removed by vacuum distillation
|
Type
|
WAIT
|
Details
|
Thus, after 1 h at 180-190° C.
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Activated carbon (37.3 g, 3% w/w) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 75-80° C. under vacuum (50-70 torr) for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
filtration through Celite®
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1100 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |